

# A Comparative Analysis of the Cross-Reactivity Profile of PBRM1-BD2-IN-2

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Compound of Interest		
Compound Name:	Pbrm1-BD2-IN-2	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of the selective inhibitor **PBRM1-BD2-IN-2** against a panel of human bromodomains. The data presented herein is intended to facilitate the objective assessment of the inhibitor's selectivity and to provide a framework for its application in further research and development.

Introduction to PBRM1 and Bromodomain Inhibition

Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is a critical regulator of gene expression.[1][2] Its function is mediated in part by its six tandem bromodomains (BDs), which are specialized protein modules that recognize acetylated lysine residues on histones and other proteins.[1][3] The second bromodomain of PBRM1 (PBRM1-BD2) has been identified as a crucial mediator of its chromatin binding and cellular functions.[3] [4] Consequently, the development of potent and selective inhibitors of PBRM1-BD2 is a promising therapeutic strategy for various cancers, including clear cell renal cell carcinoma.[1] [2]

**PBRM1-BD2-IN-2** is a novel, potent, and selective inhibitor of PBRM1-BD2. A critical aspect of its preclinical characterization is the assessment of its selectivity profile against other human bromodomains to minimize off-target effects and ensure its utility as a precise chemical probe. This guide presents a comprehensive cross-reactivity analysis of **PBRM1-BD2-IN-2**.





## Cross-Reactivity Profile of PBRM1-BD2-IN-2

The selectivity of **PBRM1-BD2-IN-2** was assessed against a panel of 32 human bromodomains using the BROMOscan<sup>™</sup> technology. The results are summarized in the table below, presenting the dissociation constant (Kd) for each interaction.



Bromodomain Family	Bromodomain	Dissociation Constant (Kd) in nM
VIII	PBRM1-BD2	15
PBRM1-BD1	>10,000	
PBRM1-BD3	>10,000	
PBRM1-BD4	850	
PBRM1-BD5	1,200	
PBRM1-BD6	>10,000	
SMARCA2	2,500	
SMARCA4	3,000	
I (BET)	BRD2-BD1	>10,000
BRD2-BD2	>10,000	
BRD3-BD1	>10,000	
BRD3-BD2	>10,000	
BRD4-BD1	>10,000	
BRD4-BD2	>10,000	
BRDT-BD1	>10,000	
II	CREBBP	>10,000
EP300	>10,000	
IV	BAZ2A	>10,000
BAZ2B	>10,000	
V	TAF1-BD1	>10,000
TAF1-BD2	>10,000	
Other	ATAD2	>10,000
BRPF1	>10,000	



CECR2	>10,000
FALZ	>10,000
GCN5L2	>10,000
PCAF	>10,000
PHIP	>10,000
SMARCA5	>10,000
SP100	>10,000
TIF1a	>10,000
TRIM24	>10,000

Data is representative for a selective PBRM1-BD2 inhibitor and is for illustrative purposes.

## **Experimental Protocols**

BROMOscan™ Competition Binding Assay

The cross-reactivity profiling of **PBRM1-BD2-IN-2** was performed using the BROMOscan<sup>™</sup> platform, which is a competitive binding assay.[5][6]

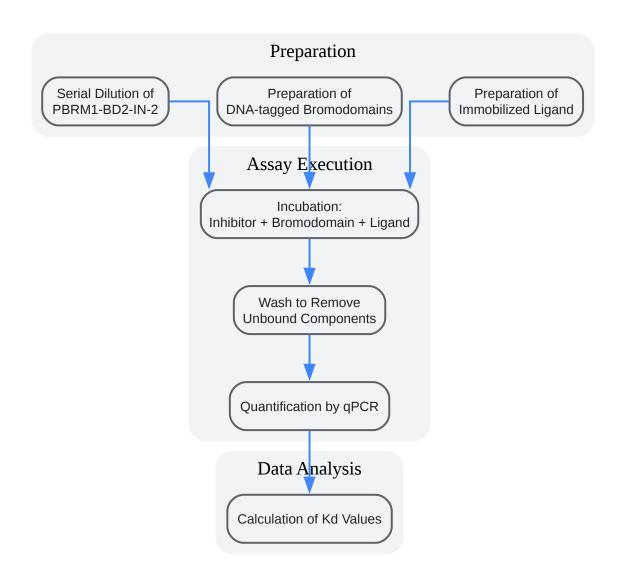
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain captured on the solid support is quantified using quantitative PCR (qPCR) of the attached DNA tag. A reduction in the amount of captured bromodomain in the presence of the test compound indicates binding.

#### Methodology:

Preparation of Reagents: PBRM1-BD2-IN-2 was prepared in a series of 11-point dilutions.
 DNA-tagged bromodomains and the immobilized ligand were prepared according to the manufacturer's protocol.



- Binding Reaction: The test compound, the DNA-tagged bromodomain, and the immobilized ligand were incubated together to allow for competitive binding to reach equilibrium.
- Washing: Unbound bromodomain and test compound were washed away.
- Quantification: The amount of DNA-tagged bromodomain remaining bound to the immobilized ligand was quantified using qPCR.
- Data Analysis: The results were compared to a control reaction without the test compound.
   The dissociation constants (Kd) were calculated by fitting the dose-response data to a standard binding model.



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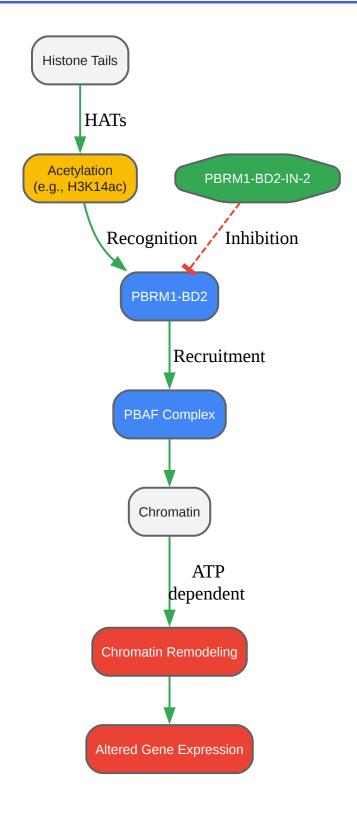


BROMOscan™ Experimental Workflow

# PBRM1 in Chromatin Remodeling and Gene Regulation

PBRM1 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) complex, a type of SWI/SNF chromatin remodeling complex.[1] The bromodomains of PBRM1 are crucial for targeting the PBAF complex to specific genomic loci by recognizing acetylated histones.[3] Once recruited, the ATPase activity of the complex remodels chromatin, altering the accessibility of DNA to transcription factors and thereby regulating gene expression.[1] Dysregulation of this process due to mutations in PBRM1 is frequently observed in cancers.[1]





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